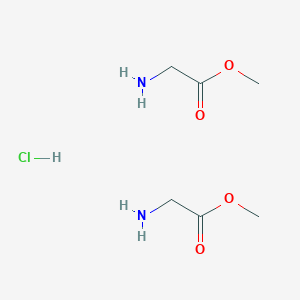

methyl 2-aminoacetate;hydrochloride

Description

Historical Context and Evolution of its Role in Organic Synthesis

The synthesis of amino acid esters, including methyl 2-aminoacetate, has been a fundamental transformation in organic chemistry for decades, primarily driven by the need for protected amino acids in peptide synthesis. nih.gov Early methods for the esterification of amino acids often involved harsh conditions. Traditional approaches included the use of gaseous hydrogen chloride in methanol (B129727), or sulfuric acid and p-toluenesulfonic acid as catalysts. nih.govpatsnap.com Another common method was the use of thionyl chloride in methanol. nih.govgoogle.com While effective, these methods often required stringent control of reaction conditions, such as low temperatures, and involved tedious workup procedures. mdpi.com

A significant advancement in the synthesis of amino acid methyl ester hydrochlorides came with the introduction of milder and more convenient reagents. The use of trimethylchlorosilane (TMSCl) in methanol at room temperature has emerged as a highly efficient method for the esterification of a wide range of amino acids, including glycine (B1666218). nih.govmdpi.com This method is noted for its operational simplicity, mild reaction conditions, and generally high yields, making it a more advantageous alternative to older techniques. nih.gov More recently, continuous synthesis methods have been developed, focusing on industrial-scale production with improved efficiency and reduced waste. patsnap.com

The primary role of methyl 2-aminoacetate;hydrochloride in organic synthesis has historically been as a protected form of glycine for use in peptide synthesis. nih.gov By converting the carboxylic acid group of glycine into its methyl ester, the reactivity of this functional group is temporarily masked, allowing for selective reactions at the amino group. The hydrochloride salt form not only increases the compound's stability but also protects the amino group from undesired side reactions until it is intentionally deprotected by treatment with a base. wikipedia.org

Significance as a Glycine-Derived Chemical Entity

As a derivative of glycine, this compound is a fundamental building block in the synthesis of more complex molecules. medchemexpress.com Glycine is the simplest amino acid, and its derivatives are therefore essential starting materials for introducing the glycinyl moiety into larger structures. This is particularly important in the field of medicinal chemistry and drug discovery, where peptide-based drugs and other nitrogen-containing compounds are of significant interest.

The compound's significance lies in its utility as a versatile intermediate. nih.gov It provides a stable and readily available source of the glycine methyl ester, which can be liberated in situ for subsequent reactions. wikipedia.org This is crucial in multi-step syntheses where the free amino ester is unstable. wikipedia.org Its application extends beyond simple peptide coupling reactions. It is used as a precursor for the synthesis of a wide array of compounds, including N-substituted glycines, which are important scaffolds in medicinal chemistry. For example, it is a reactant in the synthesis of N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride, an important synthon for peptide nucleic acids. google.com

The incorporation of N-methyl amino acids into peptides can confer desirable properties such as increased conformational rigidity, enhanced membrane permeability, and greater resistance to proteolytic degradation. nih.gov While methyl 2-aminoacetate itself is not N-methylated, its use as a starting material allows for subsequent N-alkylation reactions to produce these valuable modified amino acid derivatives.

Overview of Current Research Trajectories Involving this compound

Current research continues to leverage this compound as a versatile building block in organic synthesis, with a focus on creating novel and complex molecular architectures with potential biological activity. One major area of research is its use in the synthesis of heterocyclic compounds. nih.gov Heterocycles are a core component of many pharmaceuticals, and the amino and ester functionalities of this compound make it an ideal starting material for constructing various ring systems. For instance, it can be used in multicomponent reactions to generate substituted pyridines, pyrimidines, and other nitrogen-containing heterocycles. frontiersin.org Research has demonstrated its utility in synthesizing triazinoquinazolinones and triazepinoquinazolinones, classes of compounds with potential biological interest. nih.gov

Another significant research trajectory involves the synthesis of novel amino acid derivatives and peptidomimetics. mdpi.com Scientists are exploring new methods to modify this compound to create unnatural amino acids with unique side chains or backbone structures. These novel building blocks are then incorporated into peptides or other molecules to probe biological processes or to develop new therapeutic agents. For example, it is used in the synthesis of azetidine (B1206935) and oxetane (B1205548) amino acid derivatives through aza-Michael addition reactions. mdpi.com

Furthermore, this compound features in the synthesis of complex natural products and their analogues, as well as in the development of prodrugs. mdpi.com In one example, a derivative of methyl 2-aminoacetate is a key component in the structure of Serdexmethylphenidate, a prodrug of d-methylphenidate. mdpi.com This highlights the compound's continuing importance in the design of new drug delivery systems and therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | wikipedia.orgnih.gov |

| Synonyms | Glycine methyl ester hydrochloride, Methyl glycinate (B8599266) hydrochloride | scbt.comnih.gov |

| CAS Number | 5680-79-5 | wikipedia.orgscbt.com |

| Molecular Formula | C₃H₈ClNO₂ | wikipedia.org |

| Molecular Weight | 125.55 g/mol | wikipedia.orgscbt.com |

| Appearance | White solid | wikipedia.org |

| Melting Point | 175–176 °C (347–349 °F; 448–449 K) | wikipedia.org |

| Solubility | Water soluble | wikipedia.org |

Table 2: Comparison of Synthesis Methods for Amino Acid Methyl Esters

| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Hydrogen Chloride Method | Gaseous HCl, Methanol | Reflux | Established method | Requires handling of corrosive gas, continuous gas flow | nih.govpatsnap.com |

| Thionyl Chloride Method | SOCl₂, Methanol | -5 to 0 °C | Good yields | Strict temperature control required, corrosive reagent | nih.govgoogle.com |

| Trimethylchlorosilane (TMSCl) Method | TMSCl, Methanol | Room Temperature | Mild conditions, simple workup, good to excellent yields | --- | nih.govmdpi.com |

| Continuous Synthesis | Glycine, Methanol, HCl gas | 55-60 °C, negative pressure | Suitable for large scale, cyclic utilization of mother liquor | Requires specialized equipment | patsnap.com |

Structure

3D Structure of Parent

Properties

CAS No. |

883886-67-7 |

|---|---|

Molecular Formula |

C6H15ClN2O4 |

Molecular Weight |

214.65 g/mol |

IUPAC Name |

methyl 2-aminoacetate;hydrochloride |

InChI |

InChI=1S/2C3H7NO2.ClH/c2*1-6-3(5)2-4;/h2*2,4H2,1H3;1H |

InChI Key |

NVFYYIKIOAQVBY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN.COC(=O)CN.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 Aminoacetate;hydrochloride

Esterification Protocols and Optimization

The direct esterification of glycine (B1666218) with methanol (B129727) is the most common route to obtaining its methyl ester. The reaction is typically acid-catalyzed, as the amino group of glycine protonates in the presence of acid, preventing it from interfering with the esterification of the carboxylic acid group. echemi.com A variety of acid catalysts and reagents can be employed, each with its own advantages and procedural nuances.

Protic acids are widely used catalysts for the esterification of amino acids. nih.gov These methods involve the use of a strong acid to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.

The use of anhydrous hydrogen chloride (HCl) gas in methanol is a traditional and effective method for the synthesis of amino acid methyl ester hydrochlorides. echemi.comorgsyn.org In this protocol, glycine is suspended in anhydrous methanol, and dry HCl gas is bubbled through the mixture. orgsyn.orggoogle.com The reaction mixture is then typically heated to reflux to drive the esterification to completion.

The reaction proceeds by the in situ formation of hydrochloric acid, which catalyzes the esterification. The process is often favored for its simplicity and the high purity of the resulting product. google.com A continuous synthesis method has been developed where glycine and anhydrous methanol are mixed, and hydrogen chloride gas is introduced until the glycine is completely dissolved. This mixture is then continuously pumped into a reactor maintained at 55-60°C, leading to the precipitation of the product with yields reported to be above 93% and purity greater than 98%. patsnap.com

Detailed research findings have shown that controlling reaction parameters such as temperature, stirring rate, and the rate of cooling can significantly impact the yield and crystal size of the final product. google.comguidechem.com For instance, one reported procedure involves introducing chlorine gas into a mixture of glycine and anhydrous methanol, raising the temperature to 45±1℃, and then gradually cooling the system to ≤10℃ to obtain a high yield of 95.64%. guidechem.com

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Glycine:Methanol Molar Ratio | 1:10 | 1:8 |

| Reaction Temperature | 55-60°C | 45±1°C |

| Yield | >93% | 95.64% |

| Purity | >98% | 99.37% |

Concentrated sulfuric acid (H₂SO₄) is another strong protic acid that can be used to catalyze the esterification of glycine. echemi.com However, some studies suggest that original procedures using sulfuric acid can be slower and result in lower yields compared to other methods. echemi.comstackexchange.com Recent investigations into the sulfuric acid-catalyzed esterification of amino acids in thin films have shown that the reaction can be efficient under specific conditions, such as at a thin film temperature of 70°C, where it might not occur in bulk. nih.govnih.govacs.orgacs.org

p-Toluenesulfonic acid (p-TsOH) is also a viable catalyst for this transformation. nih.gov It is an organic-soluble strong acid that is often easier to handle than gaseous HCl or concentrated sulfuric acid. The synthesis involves refluxing a mixture of glycine, methanol, and a catalytic amount of p-TsOH. uctm.edu

A widely used and convenient method for the preparation of amino acid methyl ester hydrochlorides involves the use of thionyl chloride (SOCl₂) in methanol. echemi.comnih.govstackexchange.com This method is often preferred due to its mild reaction conditions and high yields. acs.org The reaction is typically carried out by adding thionyl chloride dropwise to cold methanol, followed by the addition of the amino acid. The mixture is then stirred at room temperature or gently refluxed. google.com

The reaction of thionyl chloride with methanol generates anhydrous HCl in situ, which then catalyzes the esterification. This method avoids the need to handle corrosive HCl gas directly. echemi.comstackexchange.com For optimal results, it is often recommended to maintain the temperature between -5 to 0°C during the addition of thionyl chloride. nih.gov Yields for the synthesis of glycine methyl ester hydrochloride using this method are reported to be high, often exceeding 90%. acs.org

| Parameter | Value |

|---|---|

| Reagents | Glycine, Methanol, Thionyl Chloride |

| Temperature | 0°C to reflux |

| Reported Yield | 91% |

A facile and efficient method for the synthesis of amino acid methyl ester hydrochlorides utilizes a system of trimethylchlorosilane (TMSCl) in methanol. nih.govresearchgate.net This approach offers the advantages of mild reaction conditions, simple workup procedures, and good to excellent yields. nih.govresearchgate.net The reaction is typically performed by slowly adding TMSCl to a suspension of the amino acid in methanol at room temperature. nih.gov

The TMSCl reacts with methanol to generate anhydrous HCl, which catalyzes the esterification. This method has been shown to be compatible with a wide range of natural and synthetic amino acids. nih.govresearchgate.net For glycine, the reaction is generally complete within 24 hours at room temperature, providing the hydrochloride salt in high yield. nih.gov This method is considered more convenient from an operational standpoint compared to the HCl gas or thionyl chloride methods. nih.gov

| Amino Acid | Reaction Time (h) | Yield (%) |

|---|---|---|

| Glycine | 24 | 98 |

| L-Alanine | 12 | 97 |

| L-Phenylalanine | 12 | 96 |

The use of solid acid catalysts, such as ion-exchange resins, represents a greener and more sustainable approach to esterification. ripublication.comsamyangtrilite.com Strong acid cation-exchange resins like Dowex H+ and Amberlyst-15 can effectively catalyze the esterification of amino acids. nih.govnih.gov These resins offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion issues. samyangtrilite.com

In this technique, the amino acid, methanol, and the ion-exchange resin are mixed and heated. The resin, which contains sulfonic acid groups, provides the necessary acidic environment for the esterification to occur. samyangtrilite.com The use of dried Dowex H+ has been shown to be an effective catalyst system for various esterifications, often providing high yields under mild conditions. nih.govacs.org This method is environmentally friendly due to the reusability of the catalyst and the simple product isolation procedure. nih.gov

| Catalyst | Advantages | Reaction Conditions |

|---|---|---|

| Dowex H+ | Reusable, Non-toxic, Simple workup | Stirring at room temperature to moderate heating |

| Amberlyst-15 | High catalytic activity, Porous structure | Batch or continuous flow reactors |

Comparison of Synthetic Yields and Purity Across Methodologies

The synthesis of methyl 2-aminoacetate hydrochloride can be achieved through several methods, each offering different advantages in terms of yield, purity, and operational simplicity. Traditional methods often involve the esterification of glycine using protic acids like gaseous hydrochloric acid or sulfuric acid, or reagents such as thionyl chloride. nih.govresearchgate.netresearchgate.net More contemporary approaches utilize agents like trimethylchlorosilane (TMSCl) to facilitate the reaction under milder conditions. nih.govresearchgate.netresearchgate.net

The classical approach, often referred to as the Fischer esterification, involves bubbling hydrogen chloride (HCl) gas through a suspension of glycine in anhydrous methanol. nih.govpatsnap.com A variation of this method involves a continuous synthesis process where glycine and anhydrous methanol are mixed, and HCl gas is introduced. This process can achieve product yields of 93% or higher with a purity exceeding 98%. patsnap.com Another patented method employing HCl gas with controlled, gradient cooling crystallization reports product yields up to 95% and purity greater than 99%. google.com

The use of thionyl chloride (SOCl₂) in methanol is another common and effective method. In this procedure, thionyl chloride is added dropwise to cold methanol, followed by the addition of glycine and refluxing the mixture. This technique has been reported to produce methyl 2-aminoacetate hydrochloride in quantitative (100%) yield. chemicalbook.com

A more recent and convenient method employs trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.govresearchgate.net This approach is noted for its mild reaction conditions and simple workup procedures. nih.govresearchgate.netresearchgate.net Studies have shown that the yields obtained with the TMSCl/methanol system are often comparable to or higher than those from the thionyl chloride/methanol and HCl/methanol systems, while being more operationally convenient. nih.govresearchgate.net For instance, the TMSCl method avoids the need to handle corrosive HCl gas or strictly maintain low temperatures required for the thionyl chloride reaction. nih.gov

Below is a comparative overview of these methodologies.

| Methodology | Reagents | Reported Yield | Reported Purity | Key Conditions | Reference |

|---|---|---|---|---|---|

| Hydrogen Chloride Gas (Continuous Process) | Glycine, Anhydrous Methanol, HCl gas | ≥ 93% | > 98% | Reaction temperature 55-60°C | patsnap.com |

| Hydrogen Chloride Gas (Gradient Cooling) | Glycine, Anhydrous Methanol, HCl gas | Up to 95% | > 99% | Gradient cooling to ≤ 10°C | google.com |

| Thionyl Chloride | Glycine, Methanol, Thionyl Chloride (SOCl₂) | 100% | Not specified | Reflux at 66°C for 6 hours | chemicalbook.com |

| Trimethylchlorosilane (TMSCl) | Glycine, Methanol, TMSCl | Good to Excellent | High (implied by characterization) | Room temperature, 24h reaction time | nih.gov |

Green Chemistry Principles in Methyl 2-Aminoacetate;Hydrochloride Synthesis

The application of green chemistry principles to the synthesis of methyl 2-aminoacetate hydrochloride aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free or Reduced-Solvent Synthesis Approaches

While a completely solvent-free synthesis for this specific compound is not widely documented, significant strides have been made in reducing solvent usage. One key strategy is the recycling of the reaction solvent. In the continuous synthesis method using HCl gas, the centrifugal mother liquor, which is primarily methanol, is pumped back into the mixing kettle for cyclic utilization. patsnap.comgoogle.com This approach minimizes the consumption of fresh solvent and reduces the volume of waste generated. patsnap.com General research into green esterification has explored catalyst-free and solvent-free conditions using reagents like acetyl chloride for various alcohols, a principle that could potentially be adapted for amino acid esters. researchgate.net The goal of such methods is to reduce reliance on large volumes of organic solvents, which are often volatile and contribute to environmental pollution.

Environmentally Benign Catalysis

Traditional syntheses of methyl 2-aminoacetate hydrochloride rely on strong, corrosive Brønsted acids like H₂SO₄ or reagents that generate HCl in situ, such as thionyl chloride. nih.govnih.gov These catalysts are effective but pose challenges related to handling, reactor corrosion, and difficult separation from the product mixture. researchgate.netnih.gov

Green catalysis focuses on replacing these hazardous homogeneous catalysts with solid, heterogeneous catalysts that are easily separable, recyclable, and less corrosive. nih.gov Examples of such catalysts used in general esterification reactions include:

Ion-exchange resins : Resins like Amberlyst-15 have been successfully used for the acetylation of glycerol and represent a class of solid acid catalysts applicable to esterification. nih.govnih.gov

Sulfonated carbons : Carbons derived from biomass (e.g., palm kernel shells or sugars) can be functionalized with sulfonic acid groups (–SO₃H) to create effective, stable solid acid catalysts. nih.gov These materials are recognized as environmentally benign and have shown high catalytic activity in glycerol esterification, a process analogous to the one used for glycine. nih.gov

Lewis acids : Catalysts such as zinc sulfate (ZnSO₄) have been investigated as more affordable and less hazardous alternatives for condensation reactions, leading to high product yields and purity. uctm.edu

The use of TMSCl can also be viewed as a step towards greener catalysis, as it allows the reaction to proceed under much milder, room-temperature conditions compared to the high temperatures required for traditional acid-catalyzed methods. nih.govresearchgate.net

Minimization of Byproduct Formation and Waste Streams

Waste minimization is a cornerstone of green chemistry. In the synthesis of methyl 2-aminoacetate hydrochloride, this is achieved through process optimization and the selection of efficient reagents.

The continuous synthesis process is explicitly designed to generate no waste, as the primary solvent stream (mother liquor) is recycled. patsnap.com This significantly reduces the environmental footprint of the production. Similarly, methods employing TMSCl are noted for their simple workup procedures, which often involve concentrating the reaction mixture on a rotary evaporator. nih.gov This simplicity can lead to a reduction in the use of additional solvents and reagents for purification, thereby minimizing waste.

Strategic Applications in Contemporary Organic Synthesis

Building Block Utility in Complex Molecular Architecture

As a fundamental building block, methyl 2-aminoacetate;hydrochloride serves as an important intermediate in the synthesis of a wide array of organic compounds. patsnap.comnih.gov Its utility stems from the ability to selectively react at either the amino or the ester functional group. This dual reactivity allows for its incorporation into diverse molecular scaffolds. For instance, it is used in the preparation of cyclophosphazene compounds where the amino acid ester is attached as a side group. sigmaaldrich.com Furthermore, it is a precursor in the synthesis of more complex, non-proteinogenic amino acids and peptidomimetics, which are crucial in drug design and medicinal chemistry. nih.govenamine.net The straightforward esterification of glycine (B1666218) to its methyl ester hydrochloride is an efficient process, often achieved using reagents like thionyl chloride in methanol (B129727) or trimethylchlorosilane and methanol, providing a reliable source of this versatile building block. nih.govresearchgate.netmdpi.com

Integration into Peptide Synthesis Methodologies

The field of peptide science heavily relies on the availability of stable and reactive amino acid derivatives, and this compound is a key player in this domain. medchemexpress.comnih.gov It is frequently used in both solution-phase and solid-phase peptide synthesis strategies.

In peptide synthesis, the formation of an amide (peptide) bond requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. The methyl ester in this compound serves as a simple and effective protecting group for the carboxyl function of glycine. While not a highly "activated" ester in the sense of promoting rapid, spontaneous reaction, it is a crucial component in stepwise peptide synthesis. sigmaaldrich.com Typically, the amine hydrochloride is neutralized in situ to liberate the free primary amine, which can then act as a nucleophile, attacking the activated carboxyl group of an N-protected amino acid to form a dipeptide. This method is a foundational strategy in solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) revolutionized the creation of peptides by anchoring the C-terminal amino acid to a solid polymer resin and sequentially adding subsequent amino acids. peptide.com this compound can be utilized in SPPS in several ways. An N-protected version of glycine, such as Fmoc-Gly-OH, is typically first coupled to the resin. However, glycine methyl ester can be used to prepare dipeptide building blocks, which are then incorporated into the growing peptide chain. ljmu.ac.uk For example, a protected dipeptide like Fmoc-Ala-Gly-OMe could be synthesized in solution, saponified to the free acid, and then coupled to the resin-bound peptide. The use of pre-formed dipeptide units can help overcome challenges associated with difficult coupling sequences. nih.gov

Derivatization and Conjugation Studies

The reactivity of the primary amine in this compound allows for a wide range of derivatization reactions, enabling the synthesis of novel compounds for various chemical and biological studies.

One of the most fundamental reactions of the primary amine is its condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. journalijar.com This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by a dehydration step to yield the characteristic C=N double bond. journalijar.com The formation of Schiff bases is a versatile method for creating new ligands for coordination chemistry and intermediates for further synthetic transformations. researchgate.net

The reaction of this compound with aromatic aldehydes such as 2-hydroxy-1-naphthaldehyde (B42665) or salicylaldehyde (B1680747) leads to the formation of corresponding Schiff base ligands. rsc.orgnih.gov After neutralizing the hydrochloride salt, the free amine of the glycine methyl ester condenses with the aldehyde group. The resulting Schiff bases, which incorporate the glycine methyl ester framework, are valuable multidentate ligands capable of coordinating with various metal ions. rsc.orgsphinxsai.com The reaction with salicylaldehyde, for example, produces a ligand that can coordinate to a metal center through the imine nitrogen, the phenolic oxygen, and potentially the ester carbonyl oxygen, making them useful in the synthesis of coordination complexes. jocpr.com

| Amine Reactant | Aldehyde Reactant | Product Type | Key Reaction |

|---|---|---|---|

| Methyl 2-aminoacetate (from hydrochloride salt) | 2-hydroxy-1-naphthaldehyde | N-(2-hydroxy-1-naphthalen-1-ylmethylene)glycine methyl ester | Condensation (Imine Formation) |

| Methyl 2-aminoacetate (from hydrochloride salt) | Salicylaldehyde (2-hydroxybenzaldehyde) | N-(2-hydroxybenzylidene)glycine methyl ester | Condensation (Imine Formation) |

Formation of Amide Conjugates

Methyl 2-aminoacetate hydrochloride is frequently employed in the synthesis of amide conjugates, a crucial transformation in medicinal chemistry and peptide synthesis. nih.govnih.govmedchemexpress.com The amino group, after deprotection from its hydrochloride salt, readily participates in amide bond formation with carboxylic acids. This reaction is typically facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.gov

A notable example is the synthesis of glycyrrhizic acid (GA) conjugates. In a study, GA was condensed with various amino acid methyl esters, including glycine methyl ester hydrochloride, using EDC and triethylamine (B128534) in DMF. nih.gov This method allows for the selective introduction of amino acid fragments into the carbohydrate part of the GA molecule, leading to the formation of semisynthetic biomolecules with potential immunomodulating and antiviral activities. nih.gov The general reaction conditions and outcomes are summarized in the table below.

Table 1: Synthesis of Glycyrrhizic Acid Amide Conjugates

| Reactants | Coupling Agent | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Glycyrrhizic Acid, Amino Acid Methyl Ester Hydrochloride | EDC | Et3N | DMF | GA-Amino Acid Methyl Ester Conjugate | 52-60% nih.gov |

Nucleophilic Substitution Reactions for Diverse Compound Libraries

The nucleophilic nature of the amino group in methyl 2-aminoacetate hydrochloride makes it a valuable reagent for constructing diverse compound libraries through nucleophilic substitution reactions.

Functionalization of Triazine Scaffolds

While specific examples of using methyl 2-aminoacetate hydrochloride for the functionalization of triazine scaffolds were not found in the search results, the reactivity profile of primary amines with chloro-substituted triazines is well-established. The chlorine atoms on a triazine ring are susceptible to nucleophilic displacement by amines. Therefore, methyl 2-aminoacetate hydrochloride, after neutralization, can be expected to react with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or its derivatives. This reaction would proceed in a stepwise manner, allowing for the controlled introduction of one or more glycine methyl ester units onto the triazine core, leading to a library of substituted triazine derivatives with potential applications in various fields, including medicinal chemistry and materials science.

Synthesis of Substituted Benzene-Sulfonamide Conjugates with Amino Acids

Methyl 2-aminoacetate hydrochloride is a key building block in the synthesis of benzenesulfonamide (B165840) conjugates. The synthesis typically involves the reaction of a benzenesulfonyl chloride with the amino group of glycine methyl ester. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. nsf.gov The resulting N-benzenesulfonyl glycine methyl ester can be further modified to create a library of compounds.

For instance, a two-step process can be employed where a primary amine is first treated with 4-methylbenzenesulfonyl chloride to form the corresponding sulfonamide. nsf.gov Subsequent benzylation of this sulfonamide affords the N-benzyl-4-methylbenzenesulfonamide. nsf.gov This methodology can be adapted to use glycine methyl ester as the primary amine, leading to the formation of N-benzyl-N-(4-methylbenzenesulfonyl)glycine methyl ester.

Precursor for Heterocyclic Compound Synthesis (e.g., Coumarin (B35378) Derivatives)

Methyl 2-aminoacetate hydrochloride serves as a valuable precursor in the synthesis of various heterocyclic compounds, including coumarin derivatives. nih.gov Coumarins are a class of compounds with diverse biological activities. nih.govchemmethod.com

In one synthetic approach, coumarin-3-carboxylic acid is coupled with amino acid methyl esters, including glycine methyl ester hydrochloride, using DCC and HOBt as coupling reagents. nih.gov This reaction leads to the formation of coumarin-3-carboxamide derivatives incorporating the amino acid ester moiety. These derivatives have been investigated for their potential as anticancer agents. nih.gov

Table 2: Synthesis of Coumarin-Amino Acid Ester Derivatives

| Coumarin Precursor | Amino Acid Ester | Coupling Reagents | Product |

|---|---|---|---|

| Coumarin-3-carboxylic acid | Glycine methyl ester hydrochloride | DCC, HOBt | Methyl 2-((2-oxo-2H-chromene-3-carbonyl)amino)acetate |

| Coumarin-3-carboxylic acid | L-Alanine methyl ester hydrochloride | DCC, HOBt | Methyl 2-((2-oxo-2H-chromene-3-carbonyl)amino)propanoate |

| Coumarin-3-carboxylic acid | L-Leucine methyl ester hydrochloride | DCC, HOBt | Methyl 4-methyl-2-((2-oxo-2H-chromene-3-carbonyl)amino)pentanoate |

Data derived from a study on the synthesis of coumarin derivatives. nih.gov

Intermediate in the Synthesis of Amino Acid Ester Analogs (e.g., Sarcosine (B1681465) Ethyl Ester Hydrochloride)

Methyl 2-aminoacetate hydrochloride is a direct precursor to glycine methyl ester, which can be further modified to synthesize other amino acid ester analogs. A key example is its use in the synthesis of sarcosine esters.

While the provided information describes the synthesis of sarcosine ethyl ester hydrochloride from sarcosine, the reverse transformation from a glycine ester is a common synthetic strategy. rsc.orgchemicalbook.com N-methylation of glycine methyl ester, which can be generated from its hydrochloride salt, would yield sarcosine methyl ester. This transformation can be achieved using various methylating agents. Subsequent transesterification or direct synthesis from sarcosine can lead to other esters like sarcosine ethyl ester hydrochloride. rsc.orgchemicalbook.com Sarcosine and its esters are important in medicinal chemistry and as markers for certain diseases. chemicalbook.com

Mechanistic Investigations of Methyl 2 Aminoacetate;hydrochloride Reactivity

Elucidation of Reaction Pathways in Esterification and Amidation

The primary reactions involving methyl 2-aminoacetate hydrochloride are those that modify its two functional groups: the ester and the amino group.

Amidation: Amidation reactions typically involve the nucleophilic amino group of methyl 2-aminoacetate reacting with a carboxylic acid or its derivative. For the amino group to become nucleophilic, it must first be deprotonated from the ammonium (B1175870) salt ([NH₃]⁺) to the free amine (NH₂) using a base. wikipedia.org Once deprotonated, it can readily attack an activated carboxyl group, such as in an acyl chloride or an activated ester, to form an amide bond. This is the fundamental reaction in solution-phase peptide synthesis where the compound is frequently used. sigmaaldrich.com

Recent research has focused on optimizing these amidation reactions using novel catalysts. For instance, a diselenobis-functionalized magnetic nanocatalyst (Fe₃O₄/SiO₂-DSBA) has been shown to be effective for the amidation between N-protected amino acids and methyl 2-aminoacetate. researchgate.net The optimization of this reaction highlights the influence of various parameters on the reaction pathway and yield.

Table 1: Optimization of Amidation between Fmoc-Phenylalanine and Glycine (B1666218) Methyl Ester Reaction conditions: 4.0 mmol of Fmoc-phenylalanine, 4.6 mmol of glycine methyl ester hydrochloride, 10.0 mL of solvent.

| Entry | Catalyst Ratio (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 0.25 | Ethanol (B145695) | Room Temp. | 24 | 75 |

| 2 | 0.25 | Ethanol | 50 | 12 | 85 |

| 3 | 0.25 | Ethanol | 80 | 10 | 92 |

| 4 | 0.50 | Ethanol | 80 | 10 | 92 |

| 5 | 0.25 | Water | 80 | 12 | 70 |

| 6 | 0.25 | Acetonitrile (B52724) | 80 | 12 | 80 |

| 7 | 0.25 | Solvent-Free | 80 | 15 | 65 |

| Data sourced from a study on diselenobis-functionalized magnetic catalysts. researchgate.net |

The data shows that the reaction pathway is significantly influenced by temperature and solvent, with the highest yield achieved in ethanol at 80°C. researchgate.net

Understanding Nucleophilic Reactivity of the Amino Group

The nucleophilicity of the amino group is central to the utility of methyl 2-aminoacetate in synthesis. In its hydrochloride salt form, the nitrogen atom is protonated, bearing a positive charge. This effectively quenches its nucleophilicity, preventing it from participating in nucleophilic attacks. The presence of strong N⁺—H⋯Cl⁻ hydrogen bonds further stabilizes this state in the solid phase. nih.govnih.gov

To engage the amino group in a reaction, it must be deprotonated by a base. The resulting free primary amine is a potent nucleophile. The reactivity of amino acids as nucleophiles has been quantified in studies reacting them with stabilized diarylcarbenium ions. rsc.org These studies revealed that in a pH range of 10.5 to 12, where the amino group is largely deprotonated, amino acids are significantly more reactive than competing nucleophiles like hydroxide (B78521) and water. rsc.org

Interestingly, while the basicity (as measured by pKaH values) of different primary amino acids can vary significantly, their nucleophilic reactivities are remarkably similar, differing by less than a factor of four. This suggests that the electronic environment provided by different side chains (in the case of other amino acids) has a relatively small effect on the inherent nucleophilicity of the primary amino group. rsc.org

Table 2: Relative Nucleophilicity of Amino and Thiolate Groups

| Nucleophilic Group | Example Compound | Relative Reactivity Factor |

| Primary Amino | Glycine | ~1 |

| Secondary Amino | Proline | 10² |

| Thiolate | Cysteine | 10⁴ |

| Data adapted from a comparative study on the nucleophilicity of amino acids. rsc.org |

This table illustrates that while the primary amino group of glycine is a strong nucleophile, other functional groups like the secondary amine in proline or the thiolate in cysteine are even more reactive. rsc.org

Solvent Effects on Reaction Kinetics and Selectivity

Solvents play a critical role in modulating the rate and outcome of chemical reactions, and those involving methyl 2-aminoacetate are no exception. The influence of a solvent stems from its ability to stabilize or destabilize reactants, products, and, most importantly, the transition state of a reaction. wikipedia.org

In amidation reactions, which proceed through a nucleophilic attack, the choice of solvent can have a profound effect. According to the Hughes-Ingold rules for nucleophilic substitution, polar aprotic solvents can significantly accelerate Sₙ2 reactions. This is because protic solvents (like water or ethanol) can form strong hydrogen bonds with the nucleophile (the deprotonated amine), creating a "solvent cage" that stabilizes the reactant and increases the activation energy needed for it to attack an electrophile. In contrast, polar aprotic solvents (like acetonitrile or DMSO) still solvate the accompanying cation but interact less strongly with the amine nucleophile, leaving it more "naked" and reactive, thus lowering the activation energy and increasing the reaction rate. wikipedia.org

This principle is reflected in kinetic studies of related reactions. For example, in the Sₙ2 reaction of 1-bromobutane (B133212) with the azide (B81097) nucleophile, changing the solvent from protic (methanol) to polar aprotic (DMF) increases the relative reaction rate by a factor of over 1000. wikipedia.org While specific kinetic data for methyl 2-aminoacetate is sparse, the optimization data from the amidation reaction catalyzed by Fe₃O₄/SiO₂-DSBA shows that ethanol (a polar protic solvent) gave a higher yield than acetonitrile (a polar aprotic solvent) in that specific catalytic system, indicating that solvent effects can be complex and also influenced by the catalyst. researchgate.net However, both organic solvents outperformed water, where the high polarity and strong hydrogen bonding capacity likely hindered the reaction. researchgate.net

Table 3: Effect of Solvent on Amidation Yield

| Solvent | Dielectric Constant (approx.) | Solvent Type | Yield (%) |

| Ethanol | 24.5 | Polar Protic | 92 |

| Acetonitrile | 37.5 | Polar Aprotic | 80 |

| Water | 80.1 | Polar Protic | 70 |

| Yield data from a catalyzed amidation reaction at 80°C. researchgate.net Dielectric constants are standard literature values. wikipedia.org |

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity: This refers to the preference for a reaction to occur at one position over another. Methyl 2-aminoacetate has two primary reactive sites: the nucleophilic amino group (once deprotonated) and the electrophilic carbonyl carbon of the ester. Regioselectivity is controlled by the choice of reagent and reaction conditions.

Reaction at the Amino Group: When reacting with electrophiles (e.g., acyl chlorides, alkyl halides), the reaction occurs selectively at the nitrogen atom, provided a base is present to deprotonate the ammonium salt. This is the basis for N-acylation and N-alkylation.

Reaction at the Ester Group: When reacting with strong nucleophiles, the reaction can occur at the ester's carbonyl carbon. For example, reaction with another amine under harsh conditions could lead to an amide, displacing methanol (B129727). Transesterification can occur in the presence of another alcohol and a suitable catalyst.

The hydrochloride form provides a convenient "protecting group" for the amine. Without adding a base, the non-nucleophilic ammonium group will not react with electrophiles, allowing for chemistry to be directed elsewhere if other functional groups were present.

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. Methyl 2-aminoacetate itself is an achiral molecule as it has no stereocenters. However, stereoselectivity becomes a critical consideration in derivatization reactions where a new chiral center is created. For example, in an aldol-type reaction where the enolate of glycine methyl ester adds to a prochiral aldehyde, two diastereomers could be formed.

A fascinating mechanistic investigation has demonstrated that chirality can be induced in the seemingly simple glycine methyl ester. By forming a complex with a chiral molecule, (S)-methyl lactate (B86563), under matrix isolation conditions, the achiral glycine derivative exhibits induced vibrational optical activity. nih.gov This indicates that the chiral environment of the lactate molecule forces the flexible glycine ester into a specific, chiral conformation. This transfer of chirality is a fundamental concept in chirogenesis (the origin of chirality) and demonstrates a pathway by which achiral precursors could be influenced to form stereochemically enriched products. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For methyl 2-aminoacetate;hydrochloride, various NMR techniques are employed to confirm its structure and assess its purity.

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The methylene (B1212753) protons (CH₂) adjacent to the ester and ammonium (B1175870) groups typically appear as a singlet, as there are no adjacent protons to cause splitting. The methyl protons (CH₃) of the ester group also present as a singlet. The protons of the ammonium group (-NH₃⁺) can sometimes be observed, often as a broad singlet, and their chemical shift can be influenced by the solvent and concentration. The integration of these signals should correspond to the number of protons in each group (2H for the methylene and 3H for the methyl group), confirming the structural integrity and providing a quantitative measure of purity.

| Proton | Typical Chemical Shift (δ) in ppm | Multiplicity | Integration |

| -CH₂- | ~3.9 | Singlet | 2H |

| -OCH₃ | ~3.7 | Singlet | 3H |

| -NH₃⁺ | Variable (often broad) | Singlet | 3H |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) is used to determine the number and types of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, three distinct signals are anticipated, corresponding to the three carbon atoms in the molecule. The carbonyl carbon (C=O) of the ester group will appear at the most downfield position due to its deshielded nature. The carbon of the methyl group (-OCH₃) and the methylene carbon (-CH₂-) will resonate at higher field positions. The precise chemical shifts of these carbons provide definitive evidence for the carbon skeleton of the molecule.

| Carbon | Typical Chemical Shift (δ) in ppm |

| C=O (Ester) | ~168 |

| -OCH₃ | ~52 |

| -CH₂- | ~41 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

While 1D NMR provides fundamental structural information, 2D NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In the case of this compound, since the methylene and methyl protons are not directly coupled, no cross-peaks would be expected between them, confirming their isolated nature within the structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. An HSQC spectrum would show a cross-peak connecting the methylene protons to the methylene carbon signal and another cross-peak linking the methyl protons to the methyl carbon signal. This provides unambiguous assignment of the proton and carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong, broad absorption band is typically observed in the region of 3000-2500 cm⁻¹, which is characteristic of the N-H stretching vibrations of the ammonium group (-NH₃⁺). The C=O stretching vibration of the ester group gives rise to a strong, sharp peak around 1740 cm⁻¹. The C-O stretching of the ester and the C-N stretching vibrations also produce characteristic signals in the fingerprint region of the spectrum.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

| -NH₃⁺ | 3000 - 2500 (broad) | N-H stretch |

| C=O (Ester) | ~1740 (strong, sharp) | C=O stretch |

| C-O (Ester) | ~1250 | C-O stretch |

| C-N | ~1050 | C-N stretch |

Note: Absorption frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like amino acid derivatives. In the positive ion mode ESI-MS spectrum of this compound, the molecular ion peak [M+H]⁺ would be expected, corresponding to the protonated form of the free base (methyl 2-aminoacetate). This would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the free base plus the mass of a proton. The observation of this peak confirms the molecular weight of the compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

The solid-state structure of methyl 2-aminoacetate hydrochloride has been determined by single-crystal X-ray diffraction. A notable study published in 2023 by Kalainathan et al. provides significant insights into its crystallographic parameters. The compound crystallizes in a monoclinic system with the space group P21/c. The experimentally determined lattice parameters are a = 5.721 Å, b = 12.512 Å, c = 8.014 Å, and β = 99.09°, with a unit cell volume of 594 ų. researchgate.net These parameters define the fundamental repeating unit of the crystal and are crucial for the detailed analysis of its internal structure.

The meticulous analysis of the crystallographic data allows for the precise measurement of the distances between bonded atoms, the angles formed by three connected atoms, and the dihedral (torsion) angles that describe the conformation of the molecular backbone. This information is critical for understanding the geometry and electronic distribution within the molecule.

Theoretical calculations, such as those employing Density Functional Theory (DFT) with the B3LYP functional and a 6-31++G(d,p) basis set, have been used to model the geometry of methyl 2-aminoacetate hydrochloride and compare it with experimental findings. researchgate.net The following tables present a selection of key experimental and theoretically calculated bond distances and angles.

Table 1: Selected Experimental and Theoretical Bond Distances (Å) for methyl 2-aminoacetate hydrochloride

| Bond | Experimental (Å) | Theoretical (DFT) (Å) |

|---|---|---|

| C1-O1 | 1.203 | 1.215 |

| C1-O2 | 1.325 | 1.358 |

| C1-C2 | 1.512 | 1.527 |

| O2-C3 | 1.451 | 1.441 |

Data sourced from Kalainathan et al. (2023). researchgate.net

Table 2: Selected Experimental and Theoretical Bond Angles (°) for methyl 2-aminoacetate hydrochloride

| Angle | Experimental (°) | Theoretical (DFT) (°) |

|---|---|---|

| O1-C1-O2 | 124.9 | 123.8 |

| O1-C1-C2 | 125.4 | 125.9 |

| O2-C1-C2 | 109.7 | 110.3 |

| C1-O2-C3 | 116.2 | 116.8 |

Data sourced from Kalainathan et al. (2023). researchgate.net

Torsion angles are particularly important for describing the conformation of the flexible parts of the molecule. For instance, the O1-C1-C2-N1 and O2-C1-C2-N1 torsion angles define the orientation of the amino group relative to the carboxyl group.

The comparison between experimentally determined solid-state structures and theoretically calculated gas-phase structures provides valuable insights into the effects of intermolecular forces, such as hydrogen bonding and crystal packing, on molecular conformation. In the solid state, the molecules are arranged in a regular, repeating pattern, and their conformations can be influenced by interactions with neighboring molecules. In contrast, theoretical calculations often model an isolated molecule in the gas phase, where such intermolecular interactions are absent.

For methyl 2-aminoacetate hydrochloride, the data presented in Tables 1 and 2 show a generally good agreement between the experimental and theoretical values for bond lengths and angles. researchgate.net This suggests that the fundamental geometry of the molecule is well-described by the DFT calculations. However, minor discrepancies are observed. For example, the C1-O2 bond is calculated to be slightly longer in the theoretical model (1.358 Å) compared to the experimental value (1.325 Å). researchgate.net Conversely, the C1-O1 bond is found to be slightly shorter in the experimental structure (1.203 Å) than in the theoretical one (1.215 Å). researchgate.net

These differences can often be attributed to the strong hydrogen bonding network present in the crystal lattice. In the solid state, the amino group (NH3+) acts as a hydrogen bond donor to the chloride ions and the carbonyl oxygen atoms of adjacent molecules. These interactions can lead to a slight lengthening or shortening of bonds and adjustments in bond angles compared to the isolated, gas-phase molecule. The study of these subtle differences is crucial for a comprehensive understanding of the compound's behavior in different environments.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. For methyl 2-aminoacetate hydrochloride, DFT calculations have been instrumental in understanding its fundamental properties. A study utilized DFT with the B3LYP functional and a 6-31++G(d,p) basis set to perform a comprehensive analysis of the molecule. researchgate.net

The initial step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For methyl 2-aminoacetate hydrochloride, also referred to as glycine (B1666218) methyl ester hydrochloride (GMEHCl), DFT calculations have been employed to find its optimized geometry. researchgate.net The process involves finding the minimum energy conformation of the molecule.

The electronic structure of the molecule, including the distribution of electrons and the nature of chemical bonds, is also elucidated through these calculations. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net

Hirshfeld surface analysis, derived from the calculated electron density, has been used to visualize and quantify intermolecular interactions, particularly hydrogen bonding, within the crystal structure of GMEHCl. researchgate.net

DFT calculations are highly effective in predicting spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for GMEHCl have been performed using the Gauge-Including Atomic Orbital (GIAO) method and show good agreement with experimental data. researchgate.net

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. This comparison helps in the assignment of vibrational modes to specific molecular motions. For GMEHCl, the computed vibrational frequencies were found to be in good agreement with the experimental results. researchgate.net

Interactive Table: Comparison of Experimental and Theoretical Vibrational Frequencies for GMEHCl

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

|---|---|---|

| ν(C=O) | 1749 | Data not available in search results |

| νasym(C-O-C) | 1259 | Data not available in search results |

| ν(N⁺-H) | 2682, 2628 | Data not available in search results |

Quantum-Mechanical Calculations for Understanding Reactivity and Stability

Quantum-mechanical calculations, including DFT, provide a framework for understanding the reactivity and stability of methyl 2-aminoacetate hydrochloride. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive.

The molecular electrostatic potential (MEP) is another important property derived from these calculations. The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is vital for predicting how the molecule will interact with other chemical species. researchgate.net

Molecular Docking Simulations for Ligand-Biomolecule Interactions (excluding human-specific applications)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of methyl 2-aminoacetate hydrochloride, docking simulations can be used to explore its interactions with various macromolecular targets.

While a specific study on GMEHCl focused on its interaction with the human estrogen receptor, the methodology is broadly applicable to non-human biomolecules. researchgate.net These simulations can predict the binding energy, which indicates the strength of the interaction, and the specific binding mode, detailing the hydrogen bonds and other non-covalent interactions between the ligand (GMEHCl) and the target macromolecule. researchgate.net This information is valuable for understanding the molecule's potential biological activity in various organisms.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of methyl 2-aminoacetate hydrochloride arises from the rotation around its single bonds. Conformational analysis aims to identify the stable conformations (rotamers) and the energy barriers between them. The potential energy surface (PES) is a map of the molecule's energy as a function of its geometric parameters, such as torsion angles.

Studies on related glycine-containing peptides have utilized methods like DFT to construct and analyze their potential energy surfaces. researchgate.netarxiv.org These analyses reveal the most stable conformations and the pathways for conformational changes. For methyl 2-aminoacetate hydrochloride, a similar approach would involve systematically rotating key dihedral angles and calculating the corresponding energy to map out the PES. This would provide a detailed understanding of its conformational landscape and flexibility.

Research in Chemical Biology and Biochemical Processes

Investigation as a Model Compound in Amino Acid Metabolism Studies

As a simple ester of glycine (B1666218), methyl 2-aminoacetate hydrochloride is an effective model compound for studying amino acid metabolism. medchemexpress.com Glycine itself is integral to numerous metabolic pathways, including the synthesis of proteins, purines, and glutathione. Alterations in the metabolism of amino acids are linked to a variety of pathological conditions. nih.gov

In research settings, the ester and hydrochloride moieties serve as protecting groups. The methyl ester group protects the carboxylic acid functional group of glycine, while the hydrochloride salt protects the amino group. This protection allows researchers to introduce the glycine backbone into specific reactions or biological systems in a controlled manner, preventing the highly reactive amino and carboxyl groups from participating in undesired side reactions. This strategy is crucial for isolating and studying the activity of specific enzymes or metabolic pathways involved in amino acid transformations. While broad studies detailing the specific metabolic fate of methyl 2-aminoacetate hydrochloride are not extensively documented, its utility lies in its ability to act as a surrogate for glycine in controlled biochemical investigations.

Role in the In Vitro Synthesis of Peptide and Protein Analogs

Amino acid methyl esters are pivotal intermediates in the synthesis of peptides and proteins. japer.inmdpi.comresearchgate.net The esterification of an amino acid to form its methyl ester hydrochloride is a fundamental step in many synthetic strategies. A common and convenient method involves reacting the amino acid with methanol (B129727) in the presence of a catalyst such as thionyl chloride or trimethylchlorosilane. mdpi.comresearchgate.net

This process yields the amino acid methyl ester hydrochloride, where the carboxylic acid is protected as a methyl ester. This protection is essential for peptide synthesis, which involves the formation of an amide (peptide) bond between the free amino group of one amino acid and the carboxyl group of another. By protecting the carboxyl group of methyl 2-aminoacetate hydrochloride, its free amino group can be selectively coupled with the activated carboxyl group of another N-protected amino acid. japer.in Following the coupling reaction, the methyl ester can be selectively removed (deprotected) under mild conditions to reveal the carboxylic acid, allowing for further elongation of the peptide chain. This iterative process of coupling and deprotection is the foundation of solid-phase and solution-phase peptide synthesis.

Table 1: Synthesis of Various Amino Acid Methyl Ester Hydrochlorides This table illustrates the general applicability of the esterification method using trimethylchlorosilane (TMSCl) and methanol, which produces high yields of the desired protected amino acid.

| Entry | Amino Acid | Product | Yield (%) |

| 1 | Glycine | Glycine methyl ester hydrochloride | 98 |

| 2 | Iminodiacetic acid | Dimethyl iminodiacetate (B1231623) hydrochloride | 98 |

| 3 | L-Alanine | L-Alanine methyl ester hydrochloride | 98 |

| 4 | L-Phenylalanine | L-Phenylalanine methyl ester hydrochloride | 95 |

| 5 | L-Leucine | L-Leucine methyl ester hydrochloride | 96 |

| Data sourced from a study on convenient synthesis methods. researchgate.net |

Interaction with Biomolecules (excluding direct human relevance)

The interaction of small molecules with biological macromolecules like DNA is a significant area of research. While studies on methyl 2-aminoacetate hydrochloride itself are limited, research on its derivatives provides insight into potential interactions.

Research has been conducted on Schiff base derivatives, which can be synthesized from amino esters like methyl 2-aminoacetate. In one study, a benzothiazole-based Schiff base was investigated for its interaction with Calf Thymus DNA (CT-DNA). researchgate.netdergipark.org.tr The binding of this derivative to CT-DNA was confirmed using UV-Vis spectroscopy, which monitors changes in the absorption spectrum of the compound upon addition of DNA. The results of these spectroscopic experiments suggested that the Schiff base binds to CT-DNA through an intercalative mode, where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.netdergipark.org.tr Such studies typically employ various spectroscopic techniques to elucidate the nature and strength of the interaction. nih.govnih.gov

The ability of a compound to cleave DNA is a property of interest, particularly in the development of synthetic nucleases. The same benzothiazole-based Schiff base derivative that was studied for DNA binding was also investigated for its ability to cleave supercoiled plasmid DNA. researchgate.netdergipark.org.tr The experiments found that the compound did not exhibit any significant hydrolytic or oxidative cleavage activity on the DNA under the tested conditions. researchgate.netdergipark.org.tr

Exploration of its Derivatives in Bio-Inspired Chemical Research (excluding human studies)

The versatile chemical nature of methyl 2-aminoacetate hydrochloride makes it a useful starting material for synthesizing more complex molecules with specific functions, such as chemical sensors.

Schiff bases, which are formed by the condensation reaction between a primary amine and an aldehyde or ketone, have garnered significant attention as optical chemical sensors. researchgate.netrsc.org Derivatives of methyl 2-aminoacetate can be used as the amine component in the synthesis of such Schiff bases. These sensors are designed to detect specific ions through a visible change, such as color or fluorescence, upon binding. researchgate.netdigitellinc.com

A study on a Schiff base sensor synthesized from a related amine demonstrated its ability to selectively detect various anions. researchgate.netdergipark.org.tr The sensing properties were investigated in a DMSO solvent, where the addition of specific anions to the Schiff base solution resulted in a distinct color change visible to the naked eye. researchgate.net

Table 2: Anion Sensing Properties of a Model Schiff Base Derivative This table summarizes the colorimetric and spectrophotometric response of a Schiff base sensor to various anions in DMSO.

| Anion | Color Change Observed | Relative Binding Power (UV-Vis) |

| F⁻ | Yes | 1st |

| CN⁻ | Yes | 4th |

| AcO⁻ | Yes | 3rd |

| H₂PO₄⁻ | Yes | 5th |

| OH⁻ | Yes | 2nd |

| Br⁻ | No | Not ranked |

| I⁻ | No | Not ranked |

| SCN⁻ | No | Not ranked |

| ClO₄⁻ | No | Not ranked |

| HSO₄⁻ | No | Not ranked |

| Data adapted from a study on a benzothiazole-based Schiff base sensor. researchgate.netdergipark.org.tr |

The anion-binding capability was quantified using UV-Vis spectrophotometry, which revealed a binding preference hierarchy of F⁻ > OH⁻ > AcO⁻ > CN⁻ > H₂PO₄⁻. researchgate.netdergipark.org.tr This selectivity arises from the specific hydrogen bonding interactions between the anion and the Schiff base sensor molecule. dergipark.org.tr The development of such sensors is a burgeoning field of bio-inspired chemical research.

Q & A

Q. How should researchers interpret conflicting safety data regarding respiratory irritation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.